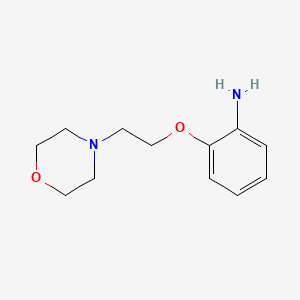

2-(2-Morpholin-4-ylethoxy)aniline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of morpholines has been a subject of significant attention due to its widespread availability in natural products and biologically relevant compounds . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .

Molecular Structure Analysis

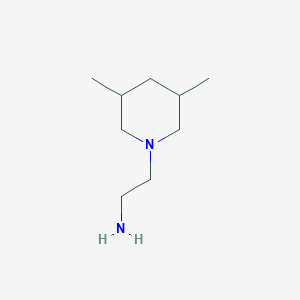

The molecular formula of “2-(2-Morpholin-4-ylethoxy)aniline” is C12H18N2O2 . The molecular weight is 222.28 . The SMILES string representation is Nc1ccc(OCCN2CCOCC2)cc1 .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(2-Morpholin-4-ylethoxy)aniline” include a molecular weight of 222.28 , a density of 1.129g/cm3 , a boiling point of 379.6ºC at 760 mmHg , and a flash point of 183.4ºC .

科学的研究の応用

Src Kinase Inhibition for Cancer Therapy

One of the prominent applications of morpholine derivatives, including structures similar to 2-(2-Morpholin-4-ylethoxy)aniline, is their role in inhibiting Src kinase activity. This inhibition is crucial for cancer treatment strategies as Src kinase is involved in the progression of various cancers. Boschelli et al. (2001) optimized the structure of these compounds to enhance Src kinase inhibition, leading to significant effects on Src-mediated cell proliferation and potential in tumor growth inhibition in xenograft models Boschelli et al., 2001.

Antimicrobial Activity

Morpholine derivatives have also been noted for their antimicrobial properties. The synthesis and evaluation of novel derivatives have demonstrated significant activity against various bacterial and fungal strains, highlighting their potential in addressing antimicrobial resistance. A study by Subhash and Bhaskar (2020) on N-{(E)-[2-(Morpholin-4-yl)quinolin-3-yl]methylidene}aniline derivatives showcased their antimicrobial efficacy, reinforcing the versatility of these compounds in medicinal chemistry Subhash & Bhaskar, 2020.

Photodynamic Therapy for Cancer

Phthalocyanines substituted with 2-(2-morpholin-4-ylethoxy) groups have emerged as potent agents for photodynamic therapy (PDT), a treatment modality for cancer. These compounds, when activated by light, produce singlet oxygen, leading to cell death in cancer cells. Research by Barut et al. (2016) highlighted the synthesis of water-soluble derivatives that showed high binding affinities to DNA, significant photocleavage activities, and effective inhibition of topoisomerase I, suggesting their suitability as anticancer agents Barut et al., 2016.

Safety And Hazards

When handling “2-(2-Morpholin-4-ylethoxy)aniline”, personal protective equipment should be worn. It should not get in eyes, on skin, or on clothing. Ingestion and inhalation should be avoided . In case of skin contact, wash with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .

特性

IUPAC Name |

2-(2-morpholin-4-ylethoxy)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2/c13-11-3-1-2-4-12(11)16-10-7-14-5-8-15-9-6-14/h1-4H,5-10,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJDILKXBXBBAKF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCOC2=CC=CC=C2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40424483 |

Source

|

| Record name | 2-(2-morpholin-4-ylethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40424483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Morpholin-4-ylethoxy)aniline | |

CAS RN |

64039-56-1 |

Source

|

| Record name | 2-(2-morpholin-4-ylethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40424483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4H-[1,2,4]Triazol-3-yl)-phenylamine](/img/structure/B1308995.png)